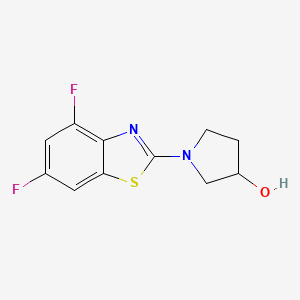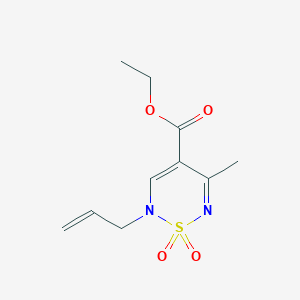![molecular formula C16H21N5OS2 B6471525 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile CAS No. 2640956-30-3](/img/structure/B6471525.png)
2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile is a complex organic compound known for its potential applications in various scientific research fields, particularly in chemistry, biology, medicine, and industry. This compound has a unique structure characterized by a pyrimidine core substituted with piperidine and thiomorpholine moieties, which contribute to its diverse reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of a pyrimidine precursor, followed by the introduction of the methylsulfanyl and piperidinyl groups through nucleophilic substitution reactions. The thiomorpholine-4-carbonyl group is then incorporated using acylation reactions, and finally, the carbonitrile group is introduced via a cyanation reaction.
Industrial Production Methods: : In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure, the use of efficient catalysts, and precise stoichiometric measurements. Advanced purification techniques like chromatography and recrystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: : 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the thiomorpholine moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can participate in substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions: : Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), acid or base catalysts (for substitution reactions).
Major Products: : Major products from these reactions vary depending on the specific reaction and conditions but can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile has numerous applications across scientific disciplines:
Biology: : Investigated for its potential as a bioactive molecule, including its interactions with biological targets and effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: : Utilized in the production of specialized chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes or receptors, leading to changes in biochemical pathways and cellular functions. These interactions are often mediated by the compound's ability to form stable complexes with proteins or nucleic acids, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include:
2-(methylsulfanyl)pyrimidine derivatives.
4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine derivatives.
Pyrimidine-5-carbonitrile derivatives.
Each of these compounds shares structural similarities but may exhibit different chemical properties and biological activities, making 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile unique in its own right.
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS2/c1-23-16-18-10-13(9-17)14(19-16)21-4-2-3-12(11-21)15(22)20-5-7-24-8-6-20/h10,12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDUOISCUSFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)C(=O)N3CCSCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(pyrrolidine-1-carbonyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)morpholine](/img/structure/B6471442.png)
![4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471448.png)
![4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471453.png)


![2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile](/img/structure/B6471494.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B6471495.png)
![4-[1-(3-chloropyridin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471503.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471513.png)
![4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471519.png)
![4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471533.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6471539.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6471544.png)
![5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471546.png)
